Milacemide

Description

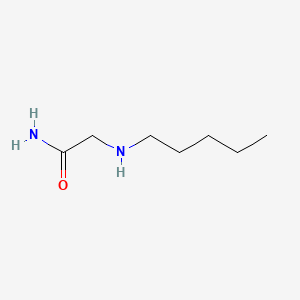

Structure

3D Structure

Properties

IUPAC Name |

2-(pentylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-2-3-4-5-9-6-7(8)10/h9H,2-6H2,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNNXIYZWIZFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10227786 | |

| Record name | Milacemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76990-56-2 | |

| Record name | Milacemide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76990-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Milacemide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076990562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Milacemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MILACEMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HXT24RECU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Milacemide's Mechanism in Epilepsy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milacemide (2-N-pentylaminoacetamide) is a neuropsychotropic agent investigated for its anticonvulsant properties. Its core mechanism of action revolves around its function as a glycine prodrug, capable of crossing the blood-brain barrier to modulate central nervous system (CNS) excitability. This guide provides an in-depth analysis of this compound's metabolic activation, its interaction with the N-methyl-D-aspartate (NMDA) receptor, and the preclinical and clinical evidence supporting its mechanism in epilepsy. Detailed experimental methodologies, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for the scientific community.

Core Mechanism: Glycine Prodrug and NMDA Receptor Modulation

The principal anticonvulsant activity of this compound is not inherent to the molecule itself but is activated upon its metabolic conversion within the CNS. This compound readily crosses the blood-brain barrier, where it serves as a substrate for Monoamine Oxidase B (MAO-B).[1][2]

Metabolic Activation Pathway

Once in the brain, this compound undergoes oxidative deamination catalyzed primarily by mitochondrial MAO-B.[3] This enzymatic reaction cleaves this compound into glycinamide and pentanal.[4] Subsequent hydrolysis of glycinamide yields glycine, the active neuromodulator.[3][5] The preference for MAO-B over MAO-A is critical and has been demonstrated kinetically.[3][4] This metabolic cascade effectively increases the concentration of glycine in the CNS, a key step for this compound's pharmacological action.[2]

Interaction with the NMDA Receptor Glycine Site

The elevated brain glycine concentrations directly impact the function of the NMDA receptor, a key player in excitatory neurotransmission and synaptic plasticity.[6][7] The NMDA receptor requires the binding of two distinct agonists for activation: glutamate and a co-agonist, which is typically glycine.[8] Glycine binds to a specific modulatory site on the GluN1 subunit of the NMDA receptor.[6] By increasing the availability of this obligatory co-agonist, this compound is hypothesized to potentiate NMDA receptor function under certain physiological conditions, or otherwise modulate neuronal excitability in a manner that dampens epileptiform activity.

References

- 1. Double-blind study of this compound in hospitalized therapy-resistant patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiepileptic drug pharmacokinetics and neuropharmacokinetics in individual rats by repetitive withdrawal of blood and cerebrospinal fluid: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formation of the neurotransmitter glycine from the anticonvulsant this compound is mediated by brain monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The interactions of this compound with monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound metabolism in rat liver and brain slices by solids NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a glycine prodrug, enhances performance of learning tasks in normal and amnestic rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound and other drugs active at glutamate NMDA receptors as potential treatment for dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

Milacemide as a Glycine Prodrug for Neuroprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milacemide, chemically known as 2-n-pentylaminoacetamide, is a novel anticonvulsant agent that has garnered significant interest for its potential neuroprotective properties. It functions as a prodrug, readily crossing the blood-brain barrier and subsequently being metabolized to the amino acid glycine. This targeted delivery of glycine to the central nervous system (CNS) is the cornerstone of its therapeutic potential, primarily through the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal function and excitotoxicity. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, pharmacokinetic profile, and the experimental evidence supporting its role in neuroprotection.

Mechanism of Action: From this compound to Glycine-Mediated Neuroprotection

The primary mechanism of action of this compound involves its conversion to glycine within the brain. This process is catalyzed by the enzyme Monoamine Oxidase B (MAO-B). The resulting increase in glycine concentrations in the synaptic cleft enhances the function of the NMDA receptor. Glycine acts as an essential co-agonist at the NMDA receptor, meaning its presence is required for the receptor to be activated by the primary agonist, glutamate.[1][2]

Under normal physiological conditions, this modulation of NMDA receptor activity is crucial for synaptic plasticity, learning, and memory.[3] However, in pathological states such as ischemic stroke, excessive glutamate release leads to over-activation of NMDA receptors, resulting in an influx of calcium ions and subsequent neuronal cell death, a process known as excitotoxicity. By increasing the availability of glycine, this compound is hypothesized to potentiate NMDA receptor function in a controlled manner, potentially offering neuroprotection against excitotoxic damage.

Recent research also suggests that high concentrations of glycine can trigger the internalization of NMDA receptors, a process that may further contribute to its neuroprotective effects by reducing the number of receptors available for overstimulation during excitotoxic events.[4]

Signaling Pathway of this compound Metabolism and Action

Caption: Metabolic conversion of this compound to glycine and its action on the NMDA receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Pharmacokinetic Parameters of this compound and Metabolites in Rats

| Parameter | This compound | Glycinamide (CSF) | Glycine (CSF) | Reference |

| Administration | 100, 200, 400 mg/kg, i.p. | - | - | [5] |

| Cmax | Linear, dose-dependent increase | Linear, dose-dependent increase | Dose-dependent increase (significant at 200 & 400 mg/kg) | [5] |

| Tmax | - | Increased with MAO-B inhibitor | - | [5] |

| AUC | - | Decreased with MAO-B inhibitor | - | [5] |

| Half-life (t1/2) | - | Increased with MAO-B inhibitor | - | [5] |

i.p. = intraperitoneal; CSF = cerebrospinal fluid

Table 2: Effect of this compound on Amino Acid Concentrations in Rat Cerebrospinal Fluid (CSF)

| Amino Acid | Dosage (mg/kg, i.p.) | % Change in CSF Concentration | Time Point | Reference |

| Glycine | 200 | Significant increase | - | [6] |

| Glycine | 400 | 20-190% increase | Still elevated at 8 hours | [6] |

| Serine | 400 | 20-25% increase | - | [6] |

| Taurine | 400 | 20-25% increase | - | [6] |

| Alanine | 400 | Decrease | - | [6] |

Table 3: this compound Clinical Trial Dosages in Neurodegenerative Diseases

| Disease | Dosage | Duration | Outcome | Reference |

| Alzheimer's Disease | 1200 mg/day | 1 month | No significant improvement | [7][8] |

| Alzheimer's Disease | 400, 800, 1200 mg/day | 4 weeks | No significant improvement | [1] |

| Parkinson's Disease | 1200 mg (single oral dose) | Single dose | Transient increase in parkinsonian severity | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments involving this compound.

In Vivo Model of Focal Cerebral Ischemia in Rats

This protocol describes a common method to induce stroke in rats to test the neuroprotective effects of compounds like this compound.

-

Animal Preparation: Adult male Wistar rats are anesthetized. Body temperature is maintained at 37°C throughout the surgical procedure.

-

Induction of Ischemia: A middle cerebral artery occlusion (MCAO) model is used. A nylon monofilament is inserted into the internal carotid artery to block the origin of the middle cerebral artery.

-

Drug Administration: this compound or a vehicle control is administered intraperitoneally at various doses (e.g., 100, 200, 400 mg/kg) at a specific time point relative to the onset of ischemia (e.g., 30 minutes before or after MCAO).

-

Reperfusion: After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.

-

Neurological Assessment: Neurological deficit scores are evaluated at various time points post-ischemia (e.g., 24 and 48 hours) using a standardized scoring system.

-

Infarct Volume Measurement: After a set survival period (e.g., 48 hours), the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified using image analysis software.

In Vitro Neuroprotection Assay Using Primary Neuronal Cultures

This protocol outlines a method to assess the direct neuroprotective effects of this compound on neurons in a controlled environment.

-

Cell Culture: Primary cortical neurons are harvested from embryonic rat or mouse brains and cultured in a suitable medium.

-

Induction of Excitotoxicity: After a period of maturation in vitro (e.g., 7-10 days), excitotoxicity is induced by exposing the neurons to a high concentration of glutamate or NMDA for a specific duration.

-

Drug Treatment: this compound is added to the culture medium at various concentrations at a defined time before, during, or after the excitotoxic insult.

-

Assessment of Cell Viability: Neuronal viability is assessed using methods such as the MTT assay, which measures mitochondrial activity, or by staining with fluorescent dyes that differentiate between live and dead cells (e.g., Calcein-AM and Propidium Iodide).

-

Data Analysis: The percentage of viable neurons in the this compound-treated groups is compared to the control groups (untreated and vehicle-treated) to determine the neuroprotective efficacy.

Clinical Trial Protocol for this compound in Alzheimer's Disease

The following represents a typical design for a clinical trial investigating the efficacy of this compound in patients with Alzheimer's disease, based on published studies.[1][7]

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: Patients with a diagnosis of probable Alzheimer's disease of mild to moderate severity.

-

Inclusion/Exclusion Criteria: Specific criteria for age, cognitive scores (e.g., Mini-Mental State Examination), and overall health are established.

-

Randomization and Blinding: Patients are randomly assigned to receive either this compound at a specific dose (e.g., 400, 800, or 1200 mg/day) or a matching placebo. Both patients and investigators are blinded to the treatment assignment.

-

Treatment Period: The treatment duration is typically several weeks to months (e.g., 4 weeks to 1 month).

-

Outcome Measures: The primary efficacy endpoints are changes from baseline in cognitive and functional assessment scales, such as the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) and the Clinical Global Impression of Change (CGIC).

-

Safety Monitoring: Adverse events, vital signs, and laboratory parameters (including liver function tests) are monitored throughout the study.

-

Statistical Analysis: Appropriate statistical methods are used to compare the changes in outcome measures between the this compound and placebo groups.

Mandatory Visualizations

Experimental Workflow for a Preclinical Neuroprotection Study

References

- 1. Evaluation of multiple doses of this compound in the treatment of senile dementia of the Alzheimer's type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective effect of NMDA receptor glycine recognition site antagonism persists when brain temperature is controlled - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound therapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycine-induced NMDA receptor internalization provides neuroprotection and preserves vasculature following ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiepileptic drug pharmacokinetics and neuropharmacokinetics in individual rats by repetitive withdrawal of blood and cerebrospinal fluid: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound effects on the temporal inter-relationship of amino acids and monoamine metabolites in rat cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: a placebo-controlled study in senile dementia of the Alzheimer type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jwatch.org [jwatch.org]

The Role of Milacemide in Modulating NMDA Receptor Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milacemide, a 2-n-pentylaminoacetamide, is a neuroprotective agent that has been investigated for its therapeutic potential in epilepsy and neurodegenerative disorders such as Alzheimer's disease. Its primary mechanism of action involves the modulation of the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and neuronal function. This technical guide provides an in-depth analysis of this compound's role in NMDA receptor activity, detailing its metabolic pathway, its interaction with monoamine oxidase B (MAO-B), and its function as a glycine prodrug. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is an ionotropic glutamate receptor that plays a pivotal role in excitatory synaptic transmission, synaptic plasticity, and memory formation.[1] The activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to their respective binding sites on the receptor complex.[1] this compound has been developed as a prodrug for glycine, aiming to enhance NMDA receptor function by increasing the availability of its co-agonist.[2][3] This guide explores the multifaceted mechanism of action of this compound, focusing on its indirect modulation of the NMDA receptor through its metabolic conversion to glycine.

Mechanism of Action of this compound

This compound's primary mechanism of action is twofold: it acts as a selective, reversible inhibitor of monoamine oxidase B (MAO-B) and serves as a prodrug for the NMDA receptor co-agonist, glycine.[4][5]

Inhibition of Monoamine Oxidase B (MAO-B)

This compound is a substrate for and an enzyme-activated inhibitor of MAO-B.[4][5] This inhibition is specific to the B-isoform of the enzyme. The metabolism of this compound by MAO-B is the initial and rate-limiting step in its conversion to glycine.

Metabolic Conversion to Glycine

The metabolic pathway of this compound to glycine involves a two-step enzymatic process. First, this compound is oxidized by MAO-B, leading to the formation of glycinamide and a pentyl aldehyde.[4] Subsequently, glycinamide is hydrolyzed by an amidase to produce glycine.[6] The increased concentration of glycine in the synaptic cleft enhances the activation of NMDA receptors in the presence of glutamate.

Quantitative Data

The following tables summarize the available quantitative data on this compound's interaction with MAO-B and its effect on glycine levels.

Table 1: In Vitro Inhibition of Monoamine Oxidase B (MAO-B) by this compound

| Enzyme Source | Substrate | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| Rat Liver Mitochondria | Kynuramine | - | 331 ± 185 | Competitive | [7] |

| Ox Liver MAO-B | Benzylamine | 4.1 ± 0.8 | - | - | [7] |

| Rat Liver MAO-B | Benzylamine | 0.051 ± 0.008 | - | - | [7] |

Table 2: In Vivo Effects of this compound on Brain Glycine Levels

| Animal Model | Brain Region | This compound Dose (mg/kg, i.p.) | Fold Increase in Glycine | Time Point | Reference |

| Rat | Hippocampus | 400 | ~1.5 | 2 hours | [8] |

| Rat | Hippocampus | 800 | ~2.0 | 2 hours | [8] |

| Rat | Cerebrospinal Fluid | 200 | ~1.2 | 2 hours | [4] |

| Rat | Cerebrospinal Fluid | 400 | ~2.9 | 4 hours | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro MAO-B Inhibition Assay

This protocol is adapted from studies investigating the inhibition of MAO-B by this compound.

Objective: To determine the inhibitory potency (IC50 and Ki) of this compound on MAO-B activity.

Materials:

-

Isolated mitochondria from rat or bovine liver (source of MAO-B)

-

Kynuramine or benzylamine (MAO-B substrate)

-

This compound

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Spectrophotometer

-

Clorgyline (selective MAO-A inhibitor, for control)

-

Selegiline (selective MAO-B inhibitor, for control)

Procedure:

-

Enzyme Preparation: Isolate mitochondria from fresh liver tissue by differential centrifugation. Resuspend the mitochondrial pellet in phosphate buffer.

-

Assay Setup: In a 96-well plate or cuvettes, prepare reaction mixtures containing the mitochondrial preparation and varying concentrations of this compound (or control inhibitors).

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (kynuramine or benzylamine).

-

Measurement: Monitor the rate of product formation over time using a spectrophotometer. For kynuramine, the formation of 4-hydroxyquinoline can be measured at 316 nm. For benzylamine, the formation of benzaldehyde can be measured at 250 nm.[5][9]

-

Data Analysis: Calculate the initial reaction velocities. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. Determine the Ki value using the Cheng-Prusoff equation for competitive inhibition.

References

- 1. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and other drugs active at glutamate NMDA receptors as potential treatment for dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 4. Formation of the neurotransmitter glycine from the anticonvulsant this compound is mediated by brain monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. criver.com [criver.com]

- 6. researchgate.net [researchgate.net]

- 7. Double-blind study of this compound in hospitalized therapy-resistant patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A microdialysis study of glycinamide, glycine and other amino acid neurotransmitters in rat frontal cortex and hippocampus after the administration of this compound, a glycine pro-drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Milacemide's Impact on the GABAergic System in Preclinical Seizure Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milacemide, a 2-n-pentylaminoacetamide, has been investigated for its anticonvulsant properties. While its primary mechanism is often attributed to its role as a glycine prodrug and subsequent modulation of the NMDA receptor, a significant body of evidence points to its influence on the γ-aminobutyric acid (GABAergic) system. This technical guide provides an in-depth analysis of this compound's effects on the GABAergic system within various seizure models, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows. The disruption of GABAergic neurotransmission, the principal inhibitory force in the central nervous system, is a critical factor in the pathophysiology of epilepsy[1][2]. Therefore, understanding how compounds like this compound interact with this system is paramount for the development of novel antiepileptic drugs.

Core Mechanism of Action on the GABAergic System

This compound's primary effect on the GABAergic system is an increase in GABA levels, specifically observed in the substantia nigra of the rat brain[3]. This elevation is not due to the inhibition of GABA transaminase, the enzyme responsible for GABA degradation. Instead, evidence suggests that this compound enhances the activity of glutamate decarboxylase (GAD), the rate-limiting enzyme in GABA synthesis[3]. GAD catalyzes the conversion of glutamate to GABA[4]. Studies have shown that 3 hours after oral administration of 100 mg/kg of this compound, GAD activity in whole rat brain homogenates is significantly increased by 11%[3]. Further supporting this mechanism, the GABA-enhancing effect of this compound is absent after the degeneration of the striato-nigral GABAergic pathway[3].

It is also noteworthy that this compound exhibits a direct depressant effect on neuronal firing, which is independent of its metabolism to glycine and its influence on GABA production[5]. This suggests a multifaceted mechanism of action that may contribute to its anticonvulsant profile.

Quantitative Analysis of this compound's Effects

The following tables summarize the key quantitative findings from preclinical studies investigating this compound's impact on the GABAergic system and its efficacy in seizure models.

Table 1: Effect of this compound on GABA Levels in Rat Substantia Nigra

| This compound Dose (p.o.) | Time Post-Administration (hours) | % Increase in GABA Content (Mean) |

| 25 mg/kg | 3 | Dose-related increase |

| 50 mg/kg | 3 | Dose-related increase |

| 100 mg/kg | 2 | 28% |

| 100 mg/kg | 3 | 33% |

| 100 mg/kg | 4 | 38% |

| 100 mg/kg | 6 | Return to control levels |

Data sourced from a study on the effect of this compound on the rat brain GABA system[3].

Table 2: Anticonvulsant Efficacy of this compound in Animal Seizure Models

| Seizure Model | Animal Species | This compound Administration | ED₅₀ / Effective Dose | Efficacy Endpoint |

| Bicuculline-induced seizures | Rat | Oral | 5.7 mg/kg | Inhibition of convulsions |

| Pentylenetetrazol-induced seizures | Mouse | Intraperitoneal | Less active than against bicuculline | Inhibition of convulsions |

| Audiogenic seizures | DBA/2J Mouse | Oral | 109 mg/kg | Inhibition of tonic extension |

| Maximal Electroshock (MES) | Mouse / Rat | Oral / Intraperitoneal | Marginally active | Inhibition of convulsions |

Data compiled from studies on the anticonvulsant activity of this compound[5][6].

Experimental Protocols

This section details the methodologies employed in key experiments cited in this whitepaper, providing a guide for the replication and extension of these findings.

Animal Models of Seizures

-

Bicuculline-Induced Seizure Model:

-

Species: Rat.

-

Procedure: A convulsant dose of bicuculline, a GABA-A receptor antagonist, is administered, typically via intraperitoneal (i.p.) injection. The dosage can vary, with studies using doses such as 2 or 20 mg/kg i.p. in developing rats.

-

This compound Administration: this compound is administered orally (p.o.) at varying doses prior to the induction of seizures. In one study, the ED₅₀ was determined to be 5.7 mg/kg[5]. The timing of administration before seizure induction is a critical parameter.

-

-

Pentylenetetrazol (PTZ)-Induced Seizure Model:

-

Species: Mouse.

-

Procedure: PTZ, another GABA-A receptor antagonist, is injected intraperitoneally to induce clonic and tonic-clonic seizures. A common dosage used for screening anticonvulsants is in the range of 35-100 mg/kg i.p.[2][7][8].

-

This compound Administration: this compound is administered, typically i.p., at various time points before the PTZ injection to assess its protective effects[1][9].

-

-

Audiogenic Seizure Model:

-

Species: DBA/2J mice, a strain genetically susceptible to sound-induced seizures[10].

-

Procedure: Mice, typically between 21 and 28 days of age when susceptibility is maximal, are exposed to a high-intensity acoustic stimulus (e.g., 100-120 dB)[10]. The resulting seizure activity, including wild running, clonic and tonic phases, is observed and scored.

-

This compound Administration: this compound is given orally. One study found an ED₅₀ of 109 mg/kg for the inhibition of the tonic extension phase of the seizure[6].

-

Measurement of GABA Levels

-

Tissue Preparation:

-

Animals are euthanized at specific time points after this compound administration.

-

The brain is rapidly excised and dissected to isolate the region of interest (e.g., substantia nigra).

-

The tissue is then homogenized in a suitable buffer.

-

-

Quantification:

-

High-Performance Liquid Chromatography (HPLC): This is a common method for the separation and quantification of amino acids, including GABA, in brain tissue homogenates[11].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used for the ex vivo measurement of GABA concentrations in brain tissue extracts[11].

-

Glutamate Decarboxylase (GAD) Activity Assay

-

Principle: The activity of GAD is determined by measuring the rate of conversion of its substrate, glutamate, to GABA or by quantifying the CO₂ produced during the decarboxylation reaction.

-

Radiometric Method:

-

Substrate: L-[1-¹⁴C]glutamate is used as the substrate.

-

Procedure: Brain tissue homogenate is incubated with the radiolabeled substrate in a sealed reaction vessel.

-

Detection: The ¹⁴CO₂ released is trapped and quantified using liquid scintillation counting. This method is highly sensitive and requires only small amounts of tissue.

-

-

Fluorimetric Method:

-

Procedure: This method is based on the change in fluorescence intensity upon the addition of glutamate to the enzyme preparation.

-

Detection: The increase in fluorescence is monitored over time using a fluorometer with excitation and emission wavelengths typically around 495 nm and 540 nm, respectively[12].

-

-

ELISA:

-

Commercial ELISA kits are available to measure the concentration of GAD protein in tissue homogenates, providing an indication of enzyme levels[13].

-

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key biological pathway and a typical experimental workflow for evaluating anticonvulsant drugs.

Caption: GABA synthesis pathway and the proposed mechanism of this compound action.

Caption: A generalized experimental workflow for assessing this compound's anticonvulsant effects.

Conclusion

This compound demonstrates a clear, though complex, interaction with the GABAergic system. The evidence strongly supports a mechanism involving the enhancement of GABA synthesis through the activation of glutamate decarboxylase, leading to increased GABA levels in key brain regions like the substantia nigra. This effect, coupled with its direct neuronal depressant properties, likely contributes to its observed anticonvulsant efficacy in various preclinical seizure models. The quantitative data and detailed protocols presented in this whitepaper provide a solid foundation for further research into this compound and other novel compounds targeting the GABAergic system for the treatment of epilepsy. Future studies should aim to further elucidate the precise molecular interactions between this compound and GAD and to explore the therapeutic potential of this mechanism in a wider range of seizure types and epilepsy syndromes.

References

- 1. Amelioration of Pentylenetetrazole-Induced Seizures by Modulators of Sigma, N-Methyl-D-Aspartate, and Ryanodine Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of this compound, a glycinamide derivative, on the rat brain gamma-aminobutyric acid system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glutamate decarboxylase - Wikipedia [en.wikipedia.org]

- 5. Anticonvulsant activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of this compound on audiogenic seizures and cortical (Na+, K+)-ATPase of DBA/2J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mitigating seizure-induced cognitive deficits in mice induced with pentylenetetrazol by roflumilast through targeting the NLRP3 inflammasome/BDNF/SIRT3 pathway and regulating ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Relationship between pentylenetetrazol-induced seizures and brain pentylenetetrazol levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound effects on the temporal inter-relationship of amino acids and monoamine metabolites in rat cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemisgroup.us [chemisgroup.us]

- 13. Glutamic Acid Decarboxylase Concentration Changes in Response to Stress and Altered Availability of Glutamic Acid in Rabbit (Oryctolagus cuniculus) Brain Limbic Structures - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Cognitive-Enhancing Potential of Milacemide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milacemide, a derivative of glycine, has been investigated for its potential nootropic effects, primarily stemming from its role as a glycine prodrug. The central hypothesis behind its cognitive-enhancing properties lies in its ability to modulate the N-methyl-D-aspartate (NMDA) receptor complex, a critical component in the mechanisms of learning and memory. This technical guide provides an in-depth overview of the preclinical and clinical research into this compound, presenting key experimental data, detailed methodologies, and a visualization of its proposed mechanism of action.

Mechanism of Action: A Glycine Prodrug at the NMDA Receptor

This compound readily crosses the blood-brain barrier, where it is metabolized, leading to an increase in the concentration of glycine in the brain. Glycine acts as a co-agonist at the NMDA receptor, binding to the GluN1 subunit. For the NMDA receptor to become fully active, both its glutamate-binding site on the GluN2 subunit and its glycine-binding site on the GluN1 subunit must be occupied. The binding of both agonists, coupled with depolarization of the postsynaptic membrane to relieve the magnesium (Mg2+) block, allows for the influx of calcium ions (Ca2+). This influx triggers a cascade of downstream signaling events crucial for synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.[1][2][3][4]

Preclinical Evidence: Enhancing Learning and Memory in Rodent Models

Multiple preclinical studies have demonstrated the potential of this compound to improve cognitive performance in rodents. These studies typically utilize behavioral tasks that are sensitive to manipulations of learning and memory.

Data Presentation

| Study Focus | Animal Model | Dosage | Cognitive Task | Key Findings | Reference |

| Learning Enhancement | Rats | Not Specified | Shock-motivated passive avoidance | Enhanced performance | [1] |

| Amnesia Reversal | Mice | Not Specified | Spontaneous alternation | Reversed drug-induced amnesia | [1] |

| Memory Storage | Mice | 10 mg/kg | Active and passive avoidance | Alleviated forgetting and improved retention | [5] |

Experimental Protocols

Passive Avoidance Task

-

Apparatus: A two-compartment box with a light and a dark chamber connected by an opening. The floor of the dark chamber is equipped with an electric grid.

-

Procedure:

-

Training: A rodent is placed in the light compartment. Due to their natural aversion to light, the animal will typically enter the dark compartment. Upon entry, a mild foot shock is delivered.

-

Testing: After a specified interval (e.g., 24 hours), the animal is returned to the light compartment, and the latency to enter the dark compartment is measured. Increased latency is interpreted as improved memory of the aversive event.

-

-

Drug Administration: this compound or a vehicle is administered intraperitoneally at a specified time before the training or testing session.

Spontaneous Alternation Task

-

Apparatus: A Y-shaped maze with three identical arms.

-

Procedure:

-

A mouse is placed at the center of the Y-maze and allowed to freely explore the three arms for a set period (e.g., 8 minutes).

-

The sequence of arm entries is recorded. An "alternation" is defined as consecutive entries into three different arms.

-

The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100. A higher percentage of alternation is indicative of better spatial working memory.

-

-

Drug Administration: this compound or a vehicle is administered prior to the task.

Clinical Trials: Mixed and Inconclusive Results

The promising preclinical findings with this compound led to its investigation in human clinical trials for cognitive enhancement, particularly in the context of Alzheimer's disease. However, the results from these trials have been largely disappointing.

Data Presentation

| Study Population | Dosage | Primary Outcome Measures | Key Findings | Reference |

| Patients with Senile Dementia of the Alzheimer Type (SDAT) | 1200 mg/day for 1 month | Alzheimer's Disease Assessment Scale (ADAS-Cog), Mini-Mental State Examination (MMSE) | No significant improvement in any outcome measure. | [6][7] |

| Healthy Young Adults | 400 mg | Target-detection vigilance, verbal free recall, Buschke Selective Reminding | No significant improvement in cognitive performance. | [8] |

Experimental Protocols

Alzheimer's Disease Assessment Scale (ADAS-Cog)

-

Purpose: To assess the severity of cognitive impairment in individuals with Alzheimer's disease.

-

Procedure: A trained administrator conducts a series of tasks with the patient, evaluating areas such as memory, language, praxis, and orientation. The total score ranges from 0 to 70, with higher scores indicating greater cognitive impairment.

Mini-Mental State Examination (MMSE)

-

Purpose: A widely used screening tool for cognitive impairment.

-

Procedure: A brief 30-point questionnaire that assesses orientation, registration, attention and calculation, recall, and language. Lower scores indicate more severe cognitive impairment.

Downstream Signaling of NMDA Receptor Activation

The influx of Ca2+ through the NMDA receptor channel initiates a complex intracellular signaling cascade that is fundamental to synaptic plasticity. While the complete pathway is intricate and involves numerous interacting molecules, a simplified representation highlights the key players.

Conclusion

This compound, as a glycine prodrug, holds a rational basis for its investigation as a cognitive enhancer through its modulation of the NMDA receptor. Preclinical studies in rodent models have provided evidence for its efficacy in improving performance on learning and memory tasks. However, these promising findings have not translated into significant cognitive benefits in human clinical trials, both in patients with Alzheimer's disease and in healthy adults. The discrepancy between preclinical and clinical outcomes highlights the complexities of translating findings from animal models to human cognitive function. Further research may be warranted to explore different dosing regimens, patient populations, or combination therapies to fully elucidate the potential, if any, of this compound as a nootropic agent. The detailed signaling pathways and experimental workflows provided in this guide serve as a foundational resource for researchers in the field of cognitive enhancement and drug development.

References

- 1. This compound, a glycine prodrug, enhances performance of learning tasks in normal and amnestic rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hippocampal NMDA receptor subunits differentially regulate fear memory formation and neuronal signal propagation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. NMDA receptor - Wikipedia [en.wikipedia.org]

- 5. This compound enhances memory storage and alleviates spontaneous forgetting in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ESTABLISHING CLINICALLY MEANINGFUL CHANGE ON OUTCOME ASSESSMENTS FREQUENTLY USED IN TRIALS OF MILD COGNITIVE IMPAIRMENT DUE TO ALZHEIMER’S DISEASE • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]

- 7. Using baseline cognitive severity for enriching Alzheimer's disease clinical trials: How does Mini-Mental State Examination predict rate of change? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CLINICAL TRIAL ENDPOINTS AND THEIR CLINICAL MEANINGFULNESS IN EARLY STAGES OF ALZHEIMER’S DISEASE • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]

Milacemide as a Monoamine Oxidase B (MAO-B) Substrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milacemide (2-n-pentylaminoacetamide) is a neuropsychotropic agent, initially developed as an anticonvulsant.[1][2] It functions as a pro-drug, with its pharmacological activities largely attributed to its biotransformation in the brain.[1] A critical aspect of its mechanism of action is its interaction with monoamine oxidase (MAO), a family of enzymes responsible for the oxidative deamination of various neurotransmitters.[3][4] Specifically, this compound has been identified as a selective substrate for monoamine oxidase B (MAO-B), a key enzyme in the catabolism of dopamine.[1][5][6] This technical guide provides an in-depth examination of this compound's role as a MAO-B substrate, presenting quantitative data, detailed experimental protocols, and the underlying biochemical pathways.

This compound: A Selective Substrate for MAO-B

This compound, a secondary monoamine, undergoes oxidative deamination preferentially by the B-form of monoamine oxidase.[1][7] This selectivity is a cornerstone of its pharmacological profile. The metabolic process converts this compound into glycinamide, which is subsequently hydrolyzed to glycine, an inhibitory neurotransmitter.[1][2] This conversion is believed to contribute significantly to this compound's anticonvulsant properties.[1]

Metabolic Pathway

The metabolism of this compound by MAO-B is a two-step process. First, MAO-B catalyzes the oxidative cleavage of this compound. This reaction yields two primary products: pentanal and glycinamide, along with the generation of hydrogen peroxide (H₂O₂).[7] Subsequently, glycinamide is further metabolized to glycine.[1] The overall transformation elevates glycine levels in the brain.

Caption: Metabolic pathway of this compound via MAO-B.

Quantitative Analysis of this compound-MAO Interaction

The interaction between this compound and MAO enzymes has been quantified through various kinetic and inhibition studies. These data highlight the compound's preference for MAO-B over MAO-A.

Kinetic Parameters as a MAO-B Substrate

The affinity (Km) and maximum reaction rate (Vmax) of this compound for MAO-B have been determined in different species and tissues. Lower Km values indicate higher affinity of the enzyme for the substrate.

| Parameter | Value | Enzyme Source | Reference |

| Apparent Km | 30-90 µM | Mitochondrial MAO-B Preparations | [1] |

| Apparent Km | 49 ± 4.7 µM | Rat Liver Mitochondrial MAO-B | [7] |

| Vmax | 1.1 ± 0.2 nmol/min/mg | Rat Liver Mitochondrial MAO-B | [7] |

Inhibitory Profile of this compound

While being a substrate, this compound also exhibits inhibitory properties, particularly at higher concentrations. It acts as a reversible competitive inhibitor of MAO-A and a more complex, partially reversible or irreversible inhibitor of MAO-B.[5][7] The inhibitory constants (Ki and IC50) further demonstrate its selectivity for MAO-B.

| Parameter | Value | Enzyme Isoform | Enzyme Source | Reference |

| Apparent Km (as substrate) | ~1,300 µM | MAO-A | Mitochondrial MAO-A Preparations | [1] |

| Ki (as inhibitor) | 115 ± 35 µM | MAO-A | Rat Liver Mitochondria | [7] |

| Ki (as inhibitor) | 331 ± 185 µM | MAO-B | Rat Liver Mitochondria | [7] |

Experimental Protocols

The characterization of this compound as a MAO-B substrate involves both in vitro and ex vivo/in vivo experimental designs.

In Vitro MAO-B Substrate Activity Assay

This protocol outlines a general method for determining the kinetics of this compound oxidation by MAO-B in isolated mitochondria.

Objective: To measure the rate of H₂O₂ production or product formation resulting from the MAO-B-catalyzed oxidation of this compound.

Materials:

-

Isolated mitochondrial preparations (e.g., from rat liver or brain) containing MAO-B.

-

This compound hydrochloride.

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Detection reagents: For H₂O₂ detection, a fluorometric probe like Amplex Red in combination with horseradish peroxidase (HRP) is commonly used.[8] For product detection, methods like HPLC may be employed to quantify glycinamide formation.[7]

-

Selective MAO-A inhibitor (e.g., clorgyline) to isolate MAO-B activity.[1]

-

Microplate reader (fluorometric or spectrophotometric).

Procedure:

-

Enzyme Preparation: Thaw isolated mitochondrial preparations on ice. Dilute to the desired concentration in cold assay buffer.

-

Reaction Mixture Preparation: In a 96-well plate, add the mitochondrial preparation. To distinguish MAO-B activity, pre-incubate a subset of samples with a selective MAO-A inhibitor (clorgyline).

-

Initiation of Reaction: Add varying concentrations of this compound to the wells to initiate the enzymatic reaction.

-

Detection:

-

Fluorometric H₂O₂ Detection: If using a coupled-enzyme assay, the reaction mixture will also contain the detection reagents (e.g., Amplex Red and HRP).[8] Monitor the increase in fluorescence over time.

-

Product Quantification: For direct measurement of glycinamide, stop the reaction at various time points (e.g., by adding a strong acid). Analyze the quenched reaction mixture by HPLC.[7]

-

-

Data Analysis: Calculate the initial reaction velocities from the rate of change in signal. Plot the reaction velocity against the substrate (this compound) concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Caption: Workflow for in vitro determination of MAO-B substrate kinetics.

Ex Vivo/In Vivo Assessment of this compound's Effect on MAO-B

This protocol describes a general approach to determine if this compound is processed by MAO-B in a living organism.

Objective: To demonstrate that this compound is a substrate for MAO-B in vivo by observing the effects of selective MAO inhibitors on its metabolism and excretion.

Materials:

-

Laboratory animals (e.g., rats).

-

This compound (radiolabeled, e.g., [¹⁴C]this compound, is often used for ease of tracking).

-

Selective MAO-A inhibitor (clorgyline).

-

Selective MAO-B inhibitor (l-deprenyl or selegiline).

-

Metabolic cages for urine collection.

-

Analytical equipment for quantifying this compound and its metabolites (e.g., scintillation counter, HPLC).

Procedure:

-

Animal Groups: Divide animals into groups: Vehicle control, this compound only, Clorgyline + this compound, and l-Deprenyl + this compound.

-

Pretreatment: Administer the selective MAO inhibitors (or vehicle) to the respective groups.

-

This compound Administration: After a suitable pretreatment time, administer a dose of this compound (e.g., [¹⁴C]this compound) to all animals.

-

Sample Collection: House the animals in metabolic cages and collect urine over a specified period (e.g., 24 hours).

-

Sample Analysis: Analyze the urine samples to quantify the amounts of unchanged this compound and its key metabolite, glycinamide.[1]

-

Data Interpretation: If this compound is a MAO-B substrate, pretreatment with a MAO-B inhibitor (l-deprenyl) should lead to a significant decrease in the formation of glycinamide and a corresponding increase in the excretion of unchanged this compound.[1] Pretreatment with a MAO-A inhibitor (clorgyline) should have a minimal effect.[1]

Caption: Workflow for in vivo assessment of this compound metabolism.

Dual Functionality: Substrate and Inhibitor

An interesting characteristic of this compound is its dual role as both a substrate and an inhibitor of MAO-B.[5][7] It is described as an enzyme-activated inhibitor, suggesting that its metabolism by MAO-B produces a species that then inhibits the enzyme.[5][6] This inhibition is reported to be partially reversible in vivo, as MAO-B activity recovers more quickly after this compound administration compared to irreversible inhibitors like l-deprenyl.[5] This dual action could contribute to its therapeutic effects by not only producing glycine but also by modulating dopamine levels through MAO-B inhibition.[6]

Pharmacological Significance

The biotransformation of this compound by MAO-B is central to its pharmacological effects.

-

Anticonvulsant Activity: The production of the inhibitory neurotransmitter glycine in the brain is thought to be a primary mechanism for its anticonvulsant effects.[1][2]

-

Potential in Parkinson's Disease: By acting as a MAO-B substrate and inhibitor, this compound can increase levels of dopamine in the caudate nucleus.[6][9] This effect, coupled with the reduction of dopamine metabolites like dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), suggests its potential as an adjunctive therapy in Parkinson's disease.[6]

Conclusion

This compound is a selective substrate for monoamine oxidase B, a characteristic that defines its metabolic fate and pharmacological action. Its bioconversion to glycinamide and subsequently glycine, mediated by brain MAO-B, is a key contributor to its therapeutic profile. Quantitative data robustly support its selectivity for MAO-B over MAO-A. Furthermore, its dual function as both a substrate and an enzyme-activated inhibitor of MAO-B underscores a complex mechanism of action that may offer therapeutic benefits in neurological disorders. The experimental frameworks provided herein offer a basis for the continued investigation and characterization of compounds that interact with MAO-B.

References

- 1. Formation of the neurotransmitter glycine from the anticonvulsant this compound is mediated by brain monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Is the oxidation of this compound by monoamine oxidase a major factor in its anticonvulsant actions? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]

- 4. criver.com [criver.com]

- 5. The novel neuropsychotropic agent this compound is a specific enzyme-activated inhibitor of brain monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, the selective substrate and enzyme-activated specific inhibitor of monoamine oxidase B, increases dopamine but not serotonin in caudate nucleus of rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The interactions of this compound with monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. medchemexpress.com [medchemexpress.com]

Early Research on Milacemide for Alzheimer's Disease: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early clinical and preclinical research conducted on milacemide as a potential therapeutic agent for Alzheimer's disease. The focus is on the foundational studies from the late 1980s and early 1990s that investigated its mechanism of action, safety, and efficacy.

Introduction: The Glycinergic Approach to Cognitive Enhancement

This compound (2-n-pentylaminoacetamide) emerged as a novel therapeutic candidate for Alzheimer's disease based on its unique mechanism of action as a glycine prodrug. The rationale for its development was rooted in the growing understanding of the N-methyl-D-aspartate (NMDA) receptor's role in learning and memory. Glycine acts as a co-agonist at the NMDA receptor, and it was hypothesized that increasing glycine levels in the brain could enhance glutamatergic neurotransmission, thereby improving cognitive function in individuals with Alzheimer's disease.[1][2] this compound is also known to be a monoamine oxidase B (MAO-B) inhibitor.[1]

Proposed Mechanism of Action

This compound was designed to cross the blood-brain barrier and subsequently be metabolized to glycine, increasing the concentration of this crucial amino acid at the synaptic cleft. The intended downstream effect was the potentiation of NMDA receptor activity, a key process in synaptic plasticity and memory formation.

References

The Chemical Architecture of Milacemide: A Guide to its Synthesis and Structural Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Milacemide, chemically known as 2-(pentylamino)acetamide, is a neuroprotective and anticonvulsant agent that has garnered significant interest due to its unique mechanism of action as a prodrug of the neurotransmitter glycine. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, its structural analogs, and the underlying signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the central nervous system.

Chemical Synthesis of this compound

The synthesis of this compound is primarily achieved through the nucleophilic substitution of a haloacetamide with a primary amine. The most common and direct route involves the reaction of 2-chloroacetamide with pentylamine.

Experimental Protocol: Synthesis of 2-(pentylamino)acetamide (this compound)

Materials:

-

2-Chloroacetamide

-

Pentylamine

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Diethyl ether ((C₂H₅)₂O)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 2-chloroacetamide (1 equivalent) in acetonitrile is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Anhydrous potassium carbonate (2 equivalents) is added to the solution to act as a base.

-

Pentylamine (1.2 equivalents) is added dropwise to the stirring mixture at room temperature.

-

The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

-

Fractions containing the pure product are combined and the solvent is evaporated to yield 2-(pentylamino)acetamide as a white solid.

-

The final product is further dried under vacuum.

Characterization Data for this compound:

| Parameter | Value |

| Molecular Formula | C₇H₁₆N₂O |

| Molecular Weight | 144.22 g/mol |

| Melting Point | 88-90 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.25 (br s, 1H, CONH ₂), 5.50 (br s, 1H, CONH ₂), 3.32 (s, 2H, CH ₂CONH₂), 2.62 (t, J=7.2 Hz, 2H, NH CH₂), 1.55 (quint, J=7.2 Hz, 2H, NHCH₂CH ₂), 1.32 (m, 4H, CH₂(CH ₂)₂CH₃), 0.90 (t, J=7.0 Hz, 3H, CH ₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 174.5, 52.8, 49.5, 29.2, 29.0, 22.4, 14.0 |

| Yield | Typically 70-80% |

Structural Analogs of this compound

A variety of structural analogs of this compound have been synthesized to explore the structure-activity relationship (SAR) and to modulate its pharmacological properties. These modifications primarily focus on the replacement of the n-pentyl group with other alkyl or aryl moieties.

Synthesis of Aromatic Analogs

A common synthetic strategy for preparing aromatic analogs of this compound involves the reaction of 2-chloroacetamide with the corresponding aromatic amine. For example, the synthesis of 2-(benzylamino)acetamide is achieved by reacting 2-chloroacetamide with benzylamine under similar conditions as described for this compound.

Experimental Protocol: Synthesis of 2-(benzylamino)acetamide

Materials:

-

2-Chloroacetamide

-

Benzylamine

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol (C₂H₅OH)

Procedure:

-

2-Chloroacetamide (1 equivalent) and benzylamine (2 equivalents) are dissolved in ethanol in a sealed vessel.

-

The mixture is heated at 80 °C for 4 hours.

-

After cooling, the solvent is evaporated under reduced pressure.

-

The residue is partitioned between diethyl ether and water.

-

The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude product.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure 2-(benzylamino)acetamide.

Table of this compound and its Structural Analogs with Associated Biological Data

| Compound | Structure | R Group | Yield (%) | MAO-B Inhibition (IC₅₀, µM) |

| This compound | 2-(pentylamino)acetamide | n-Pentyl | 75 | ~100 |

| Analog 1 | 2-(benzylamino)acetamide | Benzyl | 68 | >1000 |

| Analog 2 | 2-(phenethylamino)acetamide | Phenethyl | 72 | ~50 |

| Analog 3 | 2-(3-phenylpropylamino)acetamide | 3-Phenylpropyl | 70 | ~25 |

| Analog 4 | 2-((1-naphthyl)methylamino)acetamide | (1-Naphthyl)methyl | 65 | ~10 |

Note: The biological data presented are approximate values collated from various literature sources and are intended for comparative purposes.

Signaling Pathways and Mechanism of Action

This compound exerts its pharmacological effects primarily through its metabolism to glycine. This biotransformation is a key step in its mechanism of action.

Metabolic Activation of this compound

The following diagram illustrates the metabolic conversion of this compound to glycine.

Caption: Metabolic pathway of this compound to glycine.

This compound is a substrate for monoamine oxidase B (MAO-B), which oxidizes the secondary amine to an imine intermediate. This intermediate is then hydrolyzed to glycinamide and pentanal. Subsequently, an amidase hydrolyzes glycinamide to glycine, the active neuromodulator.

Modulation of the NMDA Receptor Signaling Pathway

Glycine, the primary active metabolite of this compound, acts as a co-agonist at the glycine modulatory site on the GluN1 subunit of the N-methyl-D-aspartate (NMDA) receptor. The binding of both glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit is required for the opening of the NMDA receptor's ion channel.

The following diagram outlines the signaling cascade initiated by the potentiation of the NMDA receptor by glycine.

Caption: Glycine-mediated NMDA receptor signaling cascade.

The potentiation of the NMDA receptor by increased synaptic glycine levels leads to enhanced calcium (Ca²⁺) influx into the neuron upon glutamate binding. This influx of calcium acts as a critical second messenger, activating a cascade of downstream signaling molecules, including:

-

Calmodulin (CaM): A primary calcium sensor that, upon binding Ca²⁺, activates other proteins.

-

Ca²⁺/calmodulin-dependent protein kinase II (CaMKII): A key enzyme in synaptic plasticity.

-

Protein Kinase C (PKC): Involved in a wide range of cellular signaling pathways.

-

Src Kinase: A non-receptor tyrosine kinase that can potentiate NMDA receptor function through a positive feedback loop.

The activation of these kinases ultimately leads to the phosphorylation of transcription factors such as the cAMP response element-binding protein (CREB), which in turn regulates the expression of genes involved in neuroprotection, synaptic plasticity, and learning and memory.

Conclusion

This technical guide has provided a detailed overview of the chemical synthesis of this compound and its structural analogs, complete with experimental protocols and characterization data. The elucidation of its metabolic activation and the subsequent modulation of the NMDA receptor signaling pathway underscores the intricate mechanism by which this prodrug exerts its neuroprotective effects. The information presented serves as a foundational resource for researchers and scientists in the field, facilitating further exploration and development of novel therapeutics targeting the glutamatergic system.

In-Vitro Enzymatic Conversion of Milacemide to Glycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in-vitro enzymatic conversion of milacemide to the neurotransmitter glycine. This compound, an anticonvulsant drug, acts as a prodrug, readily crossing the blood-brain barrier and subsequently undergoing metabolic transformation to increase glycine levels in the brain.[1][2][3][4] This guide summarizes key quantitative data, details experimental methodologies, and visualizes the metabolic pathway to facilitate further research and development in this area.

Core Concepts: The Central Role of Monoamine Oxidase B (MAO-B)

In-vitro studies have conclusively identified Monoamine Oxidase B (MAO-B) as the primary enzyme responsible for the initial and rate-limiting step in the conversion of this compound.[1][2][5] this compound serves as a substrate for MAO-B, which catalyzes its oxidation to form glycinamide.[5][6] This intermediate is then further metabolized to glycine.[5][7] The conversion process is significantly more efficient with MAO-B compared to its isoenzyme, MAO-A.[5]

The enzymatic reaction involves the oxidative cleavage of this compound, resulting in the formation of pentanal and glycinamide, alongside the production of hydrogen peroxide (H2O2).[6] The specificity of this reaction for MAO-B has been demonstrated through inhibition studies, where selective MAO-B inhibitors like l-deprenyl and AGN 1135 effectively block the metabolism of this compound.[1][5]

Quantitative Analysis of this compound Metabolism

The following tables summarize the key kinetic parameters for the interaction of this compound with monoamine oxidase enzymes from various in-vitro studies.

Table 1: Michaelis-Menten Kinetic Parameters for this compound Oxidation by MAO-B

| Enzyme Source | Apparent Km (µM) | Vmax (nmol/min/mg) | Reference |

| Rat Liver Mitochondrial MAO-B | 49 ± 4.7 | 1.1 ± 0.2 | [6] |

| Mitochondrial MAO-B Preparations | 30 - 90 | Not Reported | [5] |

| Ox Liver MAO-B | Significantly Higher than Rat Liver | Not Reported | [8] |

Table 2: Inhibitor Constants (Ki) of this compound for MAO-A and MAO-B

| Enzyme | Inhibition Type | Ki (µM) | Reference |

| MAO-A | Reversible Competitive | 115 ± 35 | [6] |

| MAO-B | Reversible Competitive (without preincubation) | 331 ± 185 | [6] |

Note: this compound also acts as a time-dependent irreversible inhibitor of MAO-B.[6]

Experimental Protocols

Detailed below are methodologies for key experiments cited in the literature concerning the in-vitro conversion of this compound.

Preparation of Mitochondrial Fractions

Mitochondrial fractions containing MAO-A and MAO-B are typically prepared from various tissues.

-

Tissues: Rat brain and liver are used for preparations containing both MAO-A and -B.[5] Human placenta is a source for MAO-A, while human platelets and bovine adrenal chromaffin cells are sources for MAO-B.[5]

-

Procedure (General):

-

Tissues are homogenized in a suitable buffer (e.g., sucrose buffer).

-

The homogenate is subjected to differential centrifugation to isolate the mitochondrial fraction.

-

The final mitochondrial pellet is resuspended in an appropriate buffer for subsequent assays.

-

Measurement of this compound Oxidation

The enzymatic conversion of this compound can be quantified by measuring the formation of its products.

-

Hydrogen Peroxide (H2O2) Production Assay (Luminometric Method):

-

Mitochondrial preparations are incubated with this compound in a reaction buffer.

-

The reaction is coupled to a system where H2O2 production leads to a chemiluminescent signal (e.g., using luminol and a peroxidase).

-

The light emission is measured using a luminometer and is proportional to the rate of this compound oxidation.[6]

-

-

Glycinamide Formation Assay:

-

The enzymatic reaction is carried out as described above.

-

The reaction is stopped, and the components are separated using techniques like High-Performance Liquid Chromatography (HPLC).

-

The amount of glycinamide formed is quantified by comparing its peak area to a standard curve.[5]

-

-

Aldehyde Formation Assay (Spectrophotometric Method):

Enzyme Inhibition Studies

To determine the specificity of this compound metabolism, selective inhibitors for MAO-A and MAO-B are utilized.

-

Inhibitors:

-

Procedure:

-

Mitochondrial preparations are pre-incubated with varying concentrations of the specific inhibitors.

-

This compound is then added to initiate the reaction.

-

The rate of this compound oxidation is measured using one of the assays described above.

-

The inhibition curve is plotted to determine the IC50 or Ki values.

-

Visualizations

Metabolic Pathway of this compound to Glycine

The following diagram illustrates the enzymatic conversion of this compound.

References

- 1. Effects of the glycine prodrug this compound (2-N-pentylaminoacetamide) on catecholamine secretion from isolated adrenal medulla chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cris.biu.ac.il [cris.biu.ac.il]

- 3. A microdialysis study of glycinamide, glycine and other amino acid neurotransmitters in rat frontal cortex and hippocampus after the administration of this compound, a glycine pro-drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a glycine prodrug, enhances performance of learning tasks in normal and amnestic rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formation of the neurotransmitter glycine from the anticonvulsant this compound is mediated by brain monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The interactions of this compound with monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound metabolism in rat liver and brain slices by solids NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Species differences in the interactions of the anticonvulsant this compound and some analogues with monoamine oxidase-B - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Milacemide in Plasma by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Milacemide in plasma samples. The methodology involves a straightforward sample preparation procedure followed by derivatization to enhance detection. The chromatographic conditions are optimized for high resolution and sensitivity. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical and preclinical research applications involving this compound.

Introduction

This compound is a monoamine oxidase inhibitor and an anticonvulsant agent. Accurate quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic profiling and clinical efficacy and safety assessments. This document provides a detailed protocol for a reliable HPLC-based method for this purpose. The method has been validated for its linearity, accuracy, precision, and sensitivity.

Experimental Workflow

Application Notes and Protocols for Testing Milacemide's Anticonvulsant Efficacy in Animal Models

Introduction

Milacemide (2-N-pentylaminoacetamide) is an investigational drug with anticonvulsant properties.[1][2] It functions as a prodrug for the neurotransmitter glycine, readily crossing the blood-brain barrier to exert its effects.[1][3] Its mechanism of action is primarily linked to the modulation of the N-methyl-D-aspartate (NMDA) receptor complex, suggesting a role in attenuating glutamate-mediated excitatory neurotransmission.[1][4][5] These application notes provide detailed protocols for evaluating the anticonvulsant efficacy of this compound in established animal models of epilepsy, along with a summary of reported efficacy data.

Proposed Mechanism of Action

This compound's anticonvulsant effect is believed to stem from its conversion to glycine in the brain.[1] This metabolic process is primarily mediated by the enzyme monoamine oxidase B (MAO-B).[1] The resulting increase in glycine concentration enhances its activity at the glycine co-agonist site on the NMDA receptor.[4][6] Modulation of the NMDA receptor complex can reduce neuronal hyperexcitability, which is a key factor in seizure generation and propagation.[5] An alternative hypothesis suggests that this compound may also exert its effects by activating deficient glial (Na+, K+)-ATPase, which is implicated in epileptogenesis.[7][8]

Caption: Proposed metabolic and signaling pathway for this compound's anticonvulsant action.

Application Note 1: Chemically-Induced Seizure Models

Chemically-induced seizure models are fundamental for screening potential anticonvulsant compounds. They involve the administration of a substance that either enhances excitation or blocks inhibition within the central nervous system. This compound has shown varied efficacy across several of these models.[2]

Protocol 1: Pentylenetetrazol (PTZ)-Induced Seizure Test

The PTZ test is a widely used model for generalized absence and myoclonic seizures.[9][10] It acts by blocking the GABAA receptor chloride channel complex, thereby reducing inhibitory neurotransmission.[10]

1. Materials:

-

This compound

-

Pentylenetetrazol (PTZ)

-

Vehicle (e.g., 0.9% saline)

-

Male mice (e.g., CF-1 strain) or rats (e.g., Sprague-Dawley)[2][11]

-

Syringes and needles for administration (oral gavage, intraperitoneal)

-

Observation chamber

-

Timer

2. Animal Preparation:

-

Acclimatize animals for at least one week before the experiment.

-

House animals under standard laboratory conditions with free access to food and water.

-

Weigh each animal immediately before dosing.

3. Experimental Procedure:

-

Administer this compound or vehicle to different groups of animals via the desired route (e.g., oral gavage).[2]

-

After a predetermined pretreatment time (to allow for drug absorption and metabolism), administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous).[9][10]

-

Immediately place the animal in the observation chamber.

-

Observe the animal continuously for 30 minutes.

4. Endpoint Measurement:

-

Record the latency to the first myoclonic jerk and the onset of generalized clonic seizures.

-

The primary endpoint is the presence or absence of a generalized clonic seizure lasting for at least 5 seconds.[9]

-

Calculate the percentage of animals protected from seizures in each group.

-

Determine the median effective dose (ED50), the dose that protects 50% of animals.

Protocol 2: Bicuculline, Picrotoxin, and Strychnine-Induced Seizure Tests

These models use specific receptor antagonists to induce seizures. Bicuculline is a competitive GABAA receptor antagonist, picrotoxin is a non-competitive GABAA receptor antagonist, and strychnine is a glycine receptor antagonist, blocking inhibitory neurotransmission in the spinal cord.[2][12][13][14]

1. Materials:

-

This compound and vehicle

-

Bicuculline, Picrotoxin, or Strychnine[2]

-

Appropriate solvents for convulsants

-

Animals, syringes, observation chamber, timer

2. Procedure:

-

The procedure is similar to the PTZ test.

-

Administer this compound or vehicle at a set time before convulsant challenge.

-

Administer the convulsant (e.g., Bicuculline, Picrotoxin, or Strychnine at a pre-determined convulsant dose) via intraperitoneal or subcutaneous injection.[2]

-

Observe animals for the onset of clonic and/or tonic seizures and mortality.

3. Endpoint Measurement:

-

Primary endpoint is typically the presence of tonic hindlimb extension and/or death.

-

Calculate the percentage of animals protected from the convulsive endpoint.

-

Determine the ED50 for this compound in each model.

Quantitative Data: this compound in Chemically-Induced Seizure Models

| Animal Model | Species | Route of Admin. | Endpoint | ED50 (mg/kg) | Reference |

| Bicuculline-induced convulsions | Mouse | Oral | Inhibition of convulsions | 5.7 | [2] |

| Pentylenetetrazol-induced convulsions | Mouse | Oral | Less Active | > 100 | [2] |

| Picrotoxin-induced convulsions | Mouse | Oral | Not Active | > 100 | [2] |

| Strychnine-induced convulsions | Mouse | Oral | Not Active | > 100 | [2] |

Application Note 2: Electrically-Induced Seizure Model

The Maximal Electroshock (MES) test is a widely used animal model that simulates generalized tonic-clonic seizures.[11][15] It is particularly useful for identifying drugs that prevent seizure spread.[11]

Protocol 3: Maximal Electroshock (MES) Test

1. Materials:

-

This compound and vehicle

-

Electroconvulsive shock device (e.g., Rodent Shocker)[16]

-

Corneal or ear-clip electrodes

-

Topical anesthetic (e.g., 0.5% tetracaine) and electrolyte solution (0.9% saline)

-

Male mice or rats[11]

2. Animal Preparation:

-

Follow standard acclimatization and housing procedures.

-

Administer this compound or vehicle at a specified time before the test.

3. Experimental Procedure:

-

Apply a drop of topical anesthetic to the animal's corneas, followed by a drop of saline to ensure good electrical contact.[11]

-

Place the corneal or ear-clip electrodes.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).[11]

-

Observe the resulting seizure behavior.

4. Endpoint Measurement:

-

The characteristic seizure pattern includes immediate tonic flexion of the forelimbs and hindlimbs, followed by tonic extension of the hindlimbs, and finally a clonic phase.[11]

-

The primary endpoint for protection is the complete abolition of the tonic hindlimb extension phase.[11]

-

Calculate the percentage of protected animals and determine the ED50.

Quantitative Data: this compound in the MES Model

| Animal Model | Species | Route of Admin. | Endpoint | Efficacy | Reference |

| Maximal Electroshock (MES) | Mouse | Oral | Abolition of tonic hindlimb extension | Marginally Active | [2] |

Application Note 3: Other Seizure Models

Protocol 4: Audiogenic Seizures in DBA/2J Mice

DBA/2J mice are genetically susceptible to sound-induced (audiogenic) seizures, providing a model for reflex epilepsies.[7]

1. Materials:

-

This compound and vehicle

-

Male DBA/2J mice (typically tested at 21-28 days of age, the period of maximal sensitivity)[8]

-

Sound-proof chamber equipped with a sound source (e.g., a bell or speaker generating a high-intensity sound of ~110 dB).

2. Procedure:

-

Administer this compound or vehicle orally.

-